2-(1-Hydroxyethyl)-6-chlorocarbazole
Overview
Description
2-(1-Hydroxyethyl)-6-chlorocarbazole is a chemical compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of a hydroxyethyl group and a chlorine atom in the 2 and 6 positions, respectively, imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyethyl)-6-chlorocarbazole typically involves multi-step organic reactions One common method starts with the chlorination of carbazole to introduce the chlorine atom at the 6-positionThe reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxyethyl)-6-chlorocarbazole undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chlorine atom can be reduced to form a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(1-Oxoethyl)-6-chlorocarbazole.
Reduction: Formation of 2-(1-Hydroxyethyl)carbazole.
Substitution: Formation of 2-(1-Hydroxyethyl)-6-substituted carbazole derivatives.
Scientific Research Applications
2-(1-Hydroxyethyl)-6-chlorocarbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxyethyl)-6-chlorocarbazole involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular pathways by altering the redox state or by binding to DNA .
Comparison with Similar Compounds
Similar Compounds
2-(1-Hydroxyethyl)carbazole: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
6-Chlorocarbazole: Lacks the hydroxyethyl group, affecting its solubility and interaction with biological targets.
2-(1-Hydroxyethyl)-9H-carbazole: Similar structure but with different substitution patterns, leading to variations in electronic properties
Uniqueness
2-(1-Hydroxyethyl)-6-chlorocarbazole is unique due to the combined presence of the hydroxyethyl and chlorine groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
1-(6-chloro-9H-carbazol-2-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-8(17)9-2-4-11-12-7-10(15)3-5-13(12)16-14(11)6-9/h2-8,16-17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDACEXNDEXNISI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92841-21-9 | |
Record name | 2-(1-Hydroxyethyl)-6-chlorocarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092841219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-HYDROXYETHYL)-6-CHLOROCARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/312NRK96Q9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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